CAY10502

Overview

Description

CAY10502 (CAS 888320-29-4) is a potent, calcium-dependent cytosolic phospholipase A2 alpha (cPLA2α) inhibitor with an IC50 of 4.3 nM against purified human platelet enzymes . It blocks the release of arachidonic acid (AA), a precursor for prostaglandin (PG) synthesis, thereby reducing proinflammatory and proangiogenic mediators like prostaglandin E2 (PGE2) and vascular endothelial growth factor (VEGF) . In retinal neovascularization (NV) models, this compound demonstrated significant efficacy, reducing hypoxia-induced PGE2 and VEGF levels by 68.6% and 46.6%, respectively, in Müller cells, and decreasing retinal NV area by 53.1% in oxygen-induced retinopathy (OIR) rats at 100 nM . Its specificity for cPLA2α makes it a valuable tool for studying pathways involving AA metabolism and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of CAY10502 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and scalable. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: CAY10502 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can be used to introduce different substituents into the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted products .

Scientific Research Applications

Retinal Neovascularization

One of the prominent applications of CAY10502 is in the study of retinal neovascularization, particularly in models of oxygen-induced retinopathy (OIR). In these studies:

- Efficacy in Reducing Neovascularization : this compound demonstrated a substantial decrease in retinal neovascularization by 53.1% when administered intravitreally at a concentration of 100 nM .

- Impact on Prostaglandin E2 and VEGF Levels : The compound significantly reduced hypoxia-induced levels of prostaglandin E2 (PGE2) and vascular endothelial growth factor (VEGF) by 68.6% and 46.6%, respectively, showcasing its potential to modulate angiogenic factors involved in retinal diseases .

Modulation of Platelet Activation

This compound has also been studied for its effects on platelet activation, particularly concerning inflammatory responses:

- Inhibition of Calcium Mobilization : In experiments involving collagen-induced platelet activation, this compound (at 20 µM) reduced the rise in intracellular calcium levels by approximately 70% .

- Regulation of NF-κB Signaling : The compound inhibited the phosphorylation of key signaling proteins involved in inflammation, such as IKK and p65, indicating a broader anti-inflammatory effect .

Neuroprotective Effects

Emerging research suggests that this compound may play a role in neuroprotection:

- Eicosanoid Production : In models of amyloid beta-induced stress, this compound was shown to block the production of inflammatory eicosanoids that contribute to neurotoxicity, hinting at its potential application in neurodegenerative diseases like Alzheimer's .

Case Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Retinal Neovascularization | Rat model of OIR | This compound reduced neovascularization by 53.1% |

| Platelet Activation | In vitro assays with collagen | Reduced calcium levels by 70% |

| Neuroprotection | Amyloid beta-induced cell stress | Blocked harmful eicosanoid production |

Mechanism of Action

CAY10502 exerts its effects by inhibiting the activity of cPLA2α. This enzyme catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the production of lysophospholipids and free fatty acids. By inhibiting cPLA2α, this compound reduces the mobilization of arachidonic acid and the subsequent production of pro-inflammatory mediators. The molecular targets and pathways involved include the arachidonic acid cascade and various signaling pathways associated with inflammation .

Comparison with Similar Compounds

Key Similar Compounds

CAY10502 is compared with three inhibitors:

Methyl Arachidonylfluorophosphonate (MAFP) : Dual inhibitor of cPLA2 and calcium-independent PLA2 (iPLA2).

Arachidonyl Trifluoromethyl Ketone (AACOCF3) : Broad-spectrum inhibitor targeting cPLA2, iPLA2, and secretory PLA2 (sPLA2).

FKGK11 : Selective iPLA2 inhibitor.

Selectivity and Mechanisms

Functional Comparisons

- Specificity : this compound’s cPLA2α selectivity avoids confounding effects from iPLA2 or sPLA2 inhibition, unlike MAFP and AACOCF3 .

- Therapeutic Context: In retinal NV, this compound and MAFP show comparable efficacy (~53% NV reduction), but MAFP’s iPLA2 inhibition may counteract cPLA2-driven angiogenesis . AACOCF3 protects ARPE-19 cells from oxidative stress in both confluent and non-confluent states, whereas this compound is effective only in non-confluent cells .

In Vitro vs. In Vivo Potency :

Research Implications and Limitations

- This compound Advantages: High specificity for cPLA2α enables precise study of AA-driven pathways without iPLA2/sPLA2 interference .

- Limitations: Limited efficacy in diseases where iPLA2 or sPLA2 dominates (e.g., Alzheimer’s) . Variable IC50 depending on cellular context (e.g., platelet stimulation method) .

MAFP/AACOCF3 Utility :

- Suitable for broad PLA2 inhibition but may obscure isoform-specific contributions .

Biological Activity

CAY10502 is a selective inhibitor of cytosolic phospholipase A2 (cPLA2), a key enzyme involved in the release of arachidonic acid from membrane phospholipids, leading to the production of various bioactive lipids such as prostaglandins and leukotrienes. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases, cancer, and neurodegenerative conditions.

This compound inhibits cPLA2 activity by binding to the enzyme, thus preventing it from catalyzing the hydrolysis of phospholipids. This inhibition results in decreased levels of pro-inflammatory mediators, particularly prostaglandin E2 (PGE2), which is implicated in various pathological processes.

Research Findings

-

Inhibition of Platelet Activation :

- In a study assessing the effects on human platelets, this compound (20 µM) significantly reduced collagen-induced increases in intracellular calcium levels by approximately 70%, indicating a strong inhibitory effect on platelet activation pathways involving cPLA2 and NF-κB signaling .

- The statistical significance of these findings was robust, with p-values < 0.001 compared to control groups.

-

Retinal Neovascularization :

- This compound was evaluated in a rodent model of oxygen-induced retinopathy (OIR). The compound decreased retinal PGE2 and vascular endothelial growth factor (VEGF) levels by 69% and 40.2%, respectively, demonstrating its potential to mitigate retinal neovascularization .

- Intravitreal injection of this compound resulted in a 53.1% reduction in retinal neovascularization (p < 0.0001), suggesting its efficacy in treating conditions associated with abnormal blood vessel growth.

- Eicosanoid Production :

-

Neuroprotection :

- Research indicates that this compound may possess neuroprotective properties by reducing inflammation mediated by cPLA2 activity in models of neurodegeneration. The compound's ability to lower PGE2 levels suggests a potential role in protecting neuronal cells from inflammatory damage associated with conditions like Alzheimer's disease .

Table 1: Summary of Key Findings on this compound

Q & A

Basic Research Questions

Q. What experimental protocols are recommended to validate CAY10502's inhibitory effects on cPLA2 activity in vitro?

- Methodology : Use cell-based assays (e.g., Müller cells or HRMECs) under hypoxic conditions to measure PGE2 and VEGF production via ELISA. Include dose-response curves (e.g., 10–100 µM this compound) and compare with inhibitors like MAFP to confirm cPLA2 specificity. Normalize results to protein content and include controls for hypoxia-inducible factors (e.g., HIF-1α) .

- Data Interpretation : Ensure statistical significance (p < 0.05) across replicates and validate using siRNA knockdown of cPLA2 to rule off-target effects .

Q. How to select appropriate in vivo models for studying this compound’s anti-angiogenic effects?

- Design : Use oxygen-induced retinopathy (OIR) rat models to quantify retinal neovascularization (NV) via fluorescein angiography. Administer this compound intravitreally (e.g., 5–20 µg/eye) and compare NV area reduction against vehicle controls. Include MAFP-treated cohorts to isolate cPLA2-specific pathways .

- Metrics : Measure VEGF levels in retinal lysates and correlate with histological NV scores. Account for interspecies variability by cross-referencing human retinal cell line data .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s role in viral internalization vs. infection suppression?

- Context : Evidence shows this compound + SA11 reduces infection rates but increases viral internalization in MA104 cells .

- Methodology :

- Perform time-course experiments (0–60 mins post-infection) with synchronized viral entry.

- Use confocal microscopy to track viral particles (e.g., labeled rotavirus) and quantify surface-bound vs. internalized virions.

- Test this compound’s modulation of host cell receptors (e.g., integrins) via flow cytometry .

Q. What mechanisms underlie this compound’s dose-dependent dual effects on VEGF and PGE2 in hypoxic environments?

- Hypothesis : cPLA2 inhibition may differentially regulate downstream lipid mediators (e.g., arachidonic acid metabolites) at varying concentrations.

- Experimental Approach :

- Conduct lipidomic profiling (LC-MS/MS) of this compound-treated cells under hypoxia to map metabolite shifts.

- Pair with phosphoproteomics to identify kinase pathways (e.g., p38 MAPK) linking cPLA2 to VEGF/PGE2 transcription .

Q. How to optimize this compound delivery for tissue-specific bioavailability in chronic disease models?

- Challenges : Poor solubility and off-target effects in systemic administration.

- Strategies :

- Develop nanoparticle-encapsulated this compound and test release kinetics in retinal/endothelial cell co-cultures.

- Measure drug accumulation via HPLC in target tissues (e.g., retina) vs. plasma in OIR models.

- Evaluate toxicity using organoid models or high-content screening (e.g., mitochondrial stress assays) .

Q. Methodological Frameworks for Contradiction Analysis

Q. How to apply the "principal contradiction" framework to prioritize conflicting this compound findings?

- Guideline : Identify the dominant variable (e.g., cPLA2 inhibition) driving observed outcomes. For example, in viral studies, prioritize host-pathogen interactions over drug pharmacokinetics if internalization is receptor-mediated .

- Case Study : When this compound’s anti-angiogenic and pro-internalization effects conflict, use pathway enrichment analysis to determine if COX-2/PGE2 suppression outweighs secondary effects .

Q. What statistical models are robust for analyzing non-linear dose-response relationships in this compound studies?

- Tools :

- Fit data to sigmoidal (Hill equation) or biphasic models using software like GraphPad Prism.

- Apply Akaike’s Information Criterion (AIC) to select the best-fit model.

- Use bootstrapping to estimate confidence intervals for EC50/IC50 values in heterogeneous cell populations .

Q. Reproducibility and Reporting Standards

Q. How to ensure reproducibility in this compound studies across labs?

- Protocols :

- Pre-register experimental parameters (e.g., hypoxia duration, cell passage numbers) on platforms like OSF.

- Share raw data (e.g., ELISA absorbance values, microscopy files) via repositories like Zenodo .

- Validation : Cross-validate findings with orthogonal methods (e.g., siRNA vs. pharmacological inhibition) and publish detailed Supplemental Methods (e.g., buffer compositions, instrument settings) .

Properties

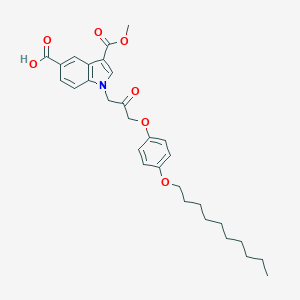

IUPAC Name |

1-[3-(4-decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-3-4-5-6-7-8-9-10-17-37-24-12-14-25(15-13-24)38-21-23(32)19-31-20-27(30(35)36-2)26-18-22(29(33)34)11-16-28(26)31/h11-16,18,20H,3-10,17,19,21H2,1-2H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDZVUAKVFVDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888320-29-4 | |

| Record name | 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.